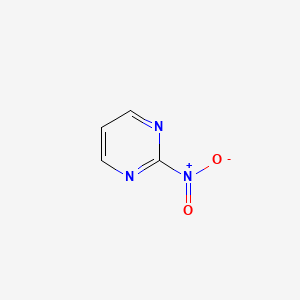

2-Nitropyrimidine

Description

Significance of Nitropyrimidine Derivatives in Contemporary Chemical Synthesis

Nitropyrimidine derivatives are crucial intermediates in the synthesis of a wide array of functionalized molecules. The nitro group, being a strong electron-withdrawing group, activates the pyrimidine (B1678525) ring, making it susceptible to nucleophilic substitution reactions. This reactivity is a key feature that allows chemists to introduce diverse functional groups onto the pyrimidine core, leading to the creation of novel compounds with tailored properties.

In medicinal chemistry, nitropyrimidines serve as precursors for the synthesis of various biologically active molecules. ontosight.ai They are instrumental in the development of new therapeutic agents, including those with potential anticancer, antimicrobial, and antiviral activities. ontosight.ai For instance, the pyrimidine moiety is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous pharmaceuticals. scialert.netcovenantuniversity.edu.ng The introduction of a nitro group provides a chemical handle for further molecular modifications, enabling the exploration of structure-activity relationships and the optimization of drug candidates. A series of GPR119 agonists with a 5-nitropyrimidine (B80762) scaffold have been synthesized and shown to have potent biological activities. researchgate.net

Beyond pharmaceuticals, nitropyrimidine derivatives are valuable in materials science and agrochemistry. Their unique electronic properties are harnessed in the design of advanced materials, such as dyes and polymers. In agriculture, these compounds are utilized in the formulation of next-generation pesticides and herbicides, contributing to improved crop protection and yield.

Historical Context of Pyrimidine Chemistry with Focus on Nitrated Analogues

The chemistry of pyrimidines dates back to the late 19th century, with the initial synthesis of barbituric acid in 1879 marking a significant milestone. wikipedia.org The fundamental structure of pyrimidine was proposed in 1885. wikipedia.org The discovery of pyrimidine bases in nucleic acids further propelled research in this area, uncovering their central role in genetics and biology. studysmarter.co.uk

The nitration of pyrimidines, a key process for introducing the versatile nitro group, has been a subject of study for many decades. Electrophilic nitration of the pyrimidine ring is generally challenging due to its electron-deficient nature. However, the presence of activating groups on the ring can facilitate this reaction. wikipedia.org For instance, the nitration of 4-phenyl pyrimidine results in the nitration of the phenyl ring rather than the pyrimidine ring. scialert.netcovenantuniversity.edu.ng

Over the years, chemists have developed various synthetic strategies to access nitrated pyrimidines. These methods often involve the cyclization of precursors already containing a nitro group or the direct nitration of substituted pyrimidines under specific conditions. The development of these synthetic routes has been crucial for expanding the accessibility and utility of nitropyrimidine building blocks in organic synthesis.

Scope of Academic Inquiry into 2-Nitropyrimidine and its Functionalized Analogues

Academic research on this compound and its derivatives is a vibrant and expanding field. The primary focus lies in exploiting the reactivity of the C-N bond and the nitro group to forge new chemical bonds and construct complex molecular architectures.

A significant area of investigation involves the nucleophilic aromatic substitution (SNAr) reactions of 2-halopyrimidines activated by a nitro group. researchgate.net These reactions are highly efficient and provide a straightforward route to a diverse range of substituted pyrimidines. For example, the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with amines shows selectivity for substitution at the C-4 position with secondary amines, while tertiary amines can lead to substitution at the C-2 position. researchgate.net

Furthermore, the reduction of the nitro group to an amino group opens up another avenue for functionalization, allowing for the introduction of a wide variety of substituents through acylation, alkylation, and other transformations. This versatility makes this compound a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Recent studies have also explored the synthesis and reactivity of more complex functionalized analogues, such as 2-azido-5-nitropyrimidine. Research has shown that this compound exists in an azido-tetrazole tautomerism and reacts differently with various nucleophiles, with N-nucleophiles attacking the C-2 position and O- and S-nucleophiles attacking the C-4 position. osi.lv

The development of novel synthetic methodologies for the preparation of functionalized 2-nitropyrimidines remains an active area of research. This includes the optimization of reaction conditions to improve yields and selectivity, as well as the design of one-pot procedures to enhance synthetic efficiency. google.com

Interactive Data Table: Properties of Selected Nitropyrimidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | 26469-02-9 | C4H3N3O2 | 125.08 | N/A |

| 2-Amino-5-nitropyrimidine (B189733) | 3073-77-6 | C4H4N4O2 | 140.10 | N/A |

| 2-Chloro-5-nitropyrimidine (B88076) | 54231-31-1 | C4H2ClN3O2 | 159.53 | researchgate.net |

| 2,4-Dichloro-5-nitropyrimidine | 4979-37-5 | C4HCl2N3O2 | 193.98 | researchgate.net |

| 5-Nitropyrimidine-2,4-diamine (B43640) | 80564-88-9 | C4H5N5O2 | 155.12 | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

630123-58-9 |

|---|---|

Molecular Formula |

C4H3N3O2 |

Molecular Weight |

125.09 g/mol |

IUPAC Name |

2-nitropyrimidine |

InChI |

InChI=1S/C4H3N3O2/c8-7(9)4-5-2-1-3-6-4/h1-3H |

InChI Key |

UQOKRDJILZMZKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitropyrimidine and Its Functionalized Analogues

Direct Nitration Strategies for Pyrimidine (B1678525) Systems

Direct nitration involves the introduction of a nitro (-NO₂) group onto an existing pyrimidine ring through an electrophilic aromatic substitution reaction. However, the pyrimidine ring is inherently electron-deficient, which makes it resistant to electrophilic attack. Consequently, direct nitration of the parent pyrimidine is challenging and often requires harsh conditions or the presence of activating substituents on the ring.

The selection of appropriate nitrating agents and reaction conditions is crucial for achieving successful and regioselective nitration of pyrimidine systems. The C-5 position is the most electron-rich carbon in the pyrimidine nucleus and is thus the most susceptible to electrophilic attack, provided the ring is sufficiently activated.

Common nitrating agents employed for heterocyclic systems include:

Mixed Acid (HNO₃/H₂SO₄): This is a powerful and common nitrating system. For instance, the nitration of 2-substituted pyrimidine-4,6-diones has been successfully carried out in sulfuric acid to yield 5,5-gem-dinitropyrimidine-4,6-diones. nih.gov

Nitric Acid in Acetic Anhydride (B1165640) (HNO₃/Ac₂O): This combination can generate the potent electrophile acetyl nitrate (B79036) (CH₃COONO₂), which is effective for nitrating moderately activated systems under less harsh conditions than mixed acid.

Nitronium Tetrafluoroborate (NO₂BF₄): This is a powerful, pre-formed nitrating agent that can be used in organic solvents for the nitration of sensitive substrates.

The regioselectivity of these reactions is a critical consideration. For most activated pyrimidines, nitration occurs preferentially at the C-5 position.

Table 1: Reagents for Direct Nitration of Pyrimidine Derivatives

| Reagent System | Typical Substrate | Primary Product Position | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 2-Substituted Pyrimidine-4,6-diones | C-5 | nih.gov |

| HNO₃ / Ac₂O | Activated Pyrimidines | C-5 | |

| NO₂BF₄ | Sensitive Heterocycles | C-5 |

The presence of substituents on the pyrimidine ring dramatically influences the feasibility and outcome of direct nitration. The electronic properties of these substituents determine the reactivity of the ring towards electrophiles. csu.edu.aucsir.co.za

Activating Groups: Electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups increase the electron density of the pyrimidine ring, particularly at the C-5 position, thereby facilitating electrophilic nitration. For example, the presence of an acetamido group at the C-5 position in 2-phenylpyrimidine (B3000279) directs nitration to the meta-position of the phenyl ring, indicating that even with an activating group, the pyrimidine ring's deactivating influence is strong. rsc.org In other cases, activating groups can make the C-5 position sufficiently nucleophilic to react.

Deactivating Groups: Electron-withdrawing groups (EWGs) like chloro (-Cl) or the ring nitrogen atoms themselves further decrease the ring's electron density, making electrophilic substitution exceedingly difficult. wuxiapptec.com In 2,4-dichloropyrimidines, for instance, the focus is typically on nucleophilic substitution rather than electrophilic nitration due to the ring's highly electron-deficient character. wuxiapptec.com

The interplay between multiple substituents can lead to complex reactivity patterns. A study on 4,6-disubstituted pyrimidines found a subtle relationship between the electronic nature of the substituents and the reactivity towards electrophiles. csu.edu.aucsir.co.za

Ring Formation and Cyclization Approaches to Nitropyrimidine Cores

An alternative and often more effective strategy for synthesizing nitropyrimidines is to construct the heterocyclic ring from acyclic precursors where the nitro functionality is already incorporated into one of the building blocks. This approach is known as de novo synthesis. researchgate.netnih.govresearchgate.netumich.edu

This synthetic route involves the condensation of two or three components that together provide all the necessary atoms for the pyrimidine ring. By using a nitro-substituted precursor, the nitro group is precisely placed in the final structure, avoiding issues with regioselectivity and harsh nitration conditions.

Diethyl malonate and its derivatives are classical C-C-C synthons in pyrimidine synthesis. The general reaction involves the condensation of a malonic ester with an N-C-N fragment, such as an amidine or urea (B33335). To synthesize a nitropyrimidine, a nitro-substituted precursor is required. For example, diethyl (o-methoxy-phenoxy-malonate) has been used in a condensation reaction with pyrimidin-2-carboxamidine hydrochloride in the presence of sodium methanolate to form a pyrimidine derivative. google.com While this specific example does not yield a nitropyrimidine, the principle can be adapted. A common strategy involves the condensation of diethyl malonate with a suitable N-C-N component, followed by nitration of the resulting activated pyrimidine ring (e.g., a barbituric acid analog), or by using a nitro-substituted malonate derivative.

The reaction of α,β-unsaturated carbonyl compounds (chalcones) with thiourea (B124793) is a well-established method for synthesizing pyrimidine-2-thiones. This reaction can be adapted to produce nitropyrimidine derivatives. The synthesis involves the cyclocondensation of a chalcone (B49325) bearing a nitro group with thiourea in the presence of a base, such as a sodium alkoxide (e.g., sodium methoxide (B1231860) or ethoxide). mdpi.com

The general scheme for this reaction is as follows:

A nitro-substituted aromatic aldehyde is condensed with an acetophenone (B1666503) to form a nitro-substituted chalcone.

The resulting chalcone is then reacted with thiourea in an alcoholic solvent containing a sodium alkoxide.

The thiourea undergoes a Michael addition to the chalcone, followed by intramolecular cyclization and dehydration to yield the 5-nitropyrimidine (B80762) derivative.

This method provides a regiochemically controlled route to functionalized nitropyrimidines. mdpi.com

Table 2: Example of De Novo Synthesis of a Nitropyrimidine Derivative

| Step | Reactant 1 | Reactant 2 | Base / Catalyst | Product | Reference |

|---|---|---|---|---|---|

| 1 | Nitro-substituted Chalcone | Thiourea | Sodium Alkoxide | Nitropyrimidine-2-thione | mdpi.com |

De Novo Synthesis of Pyrimidine Ring with Nitro Functionality

Application of Amidines in Pyrimidine Ring Assembly

The assembly of the pyrimidine ring using amidines is a versatile strategy in heterocyclic synthesis. This approach typically involves the condensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent. While the direct synthesis of 2-nitropyrimidine using this method is not prominently detailed, the general applicability of amidines in forming the pyrimidine core is well-established. For instance, various pyrimidine derivatives can be synthesized through the reaction of amidines with β-keto esters, which can be promoted by ultrasound irradiation. organic-chemistry.org Another approach involves a facile, metal-free synthesis of multi-substituted pyrimidines from readily available amidines and α,β-unsaturated ketones. researchgate.net This method proceeds via a [3+3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is then converted to the pyrimidine through visible-light-enabled photo-oxidation. researchgate.net

A general and practical synthesis of functionalized 2-aminopyrimidines starts from β-chlorovinyl aldehydes and amidines. researchgate.net In the presence of potassium carbonate, various ketones can be efficiently incorporated into the pyrimidine derivatives through a two-step sequence involving the Vilsmeier-Haack reaction followed by condensation with guanidines. researchgate.net These methods highlight the utility of amidines as key building blocks in the construction of the pyrimidine scaffold, which can then be further functionalized, for example, through nitration, to yield nitropyrimidine derivatives.

Multistep Synthetic Pathways for Specific Nitropyrimidine Derivatives

Multistep synthetic pathways are often necessary to introduce specific functionalities onto the pyrimidine ring, including the nitro group at the 2-position. These routes can involve the initial construction of a substituted pyrimidine core followed by subsequent chemical modifications.

Construction of the Pyrimidine Core via Urea Derivatives

Urea and its derivatives serve as important precursors for the synthesis of the pyrimidine core. The urea functionality can be incorporated into various molecules that are then cyclized to form the pyrimidine ring. A common method for the synthesis of urea derivatives involves the reaction of amines with isocyanates. mdpi.com While effective, the preparation of unsymmetrical ureas can require additional steps. mdpi.com

A notable example of a multistep synthesis leading to a nitropyridine-containing urea derivative is the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea. researchgate.net This compound is synthesized from the commercially available 2-chloro-5-nitropyridine (B43025) through multi-step nucleophilic reactions. researchgate.net Although this example pertains to a pyridine (B92270) ring, the principles of using a urea derivative in a multistep synthesis are applicable to the formation of pyrimidine systems. For instance, a substituted urea could be reacted with a suitable three-carbon unit to undergo cyclization, forming the pyrimidine ring, which could then be nitrated or could be formed from a nitro-containing precursor.

| Precursor | Reagent | Product | Yield |

| 2-chloro-5-nitropyridine | Methylamine | N-methyl-5-nitropyridin-2-amine | - |

| N-methyl-5-nitropyridin-2-amine | Phenylchloroformate, DMAP | Phenyl (methyl(5-nitropyridin-2-yl)carbamoyl)carbamate | 98% |

| Phenyl (methyl(5-nitropyridin-2-yl)carbamoyl)carbamate | Methylamine | 1-methyl-3-(5-nitropyridin-2-yl)urea | 92% (for the final step) |

Transformation from Precursors Bearing a Nitro Group or Convertible Functionality

The synthesis of nitropyrimidines can also be achieved by modifying precursors that already contain a nitro group or a group that can be converted into a nitro group.

Synthesis of Nitropyrimidine Derivatives from Nitroheterocycles

Nitropyrimidine derivatives can be synthesized from other nitro-containing heterocyclic compounds through various transformations. For example, the amination of 2,4-dimethoxy-5-nitropyrimidine (B2711695) can afford the corresponding 2-aminopyrimidine (B69317) in a moderate yield. nih.gov This reaction proceeds via an addition of the nucleophile, ring opening, and subsequent ring closure (ANRORC) mechanism for the substitution at the 2-position. nih.gov

Another strategy involves the use of nitrated fused heterocyclic systems. For instance, the nitration of N3,N6-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine (BTATz) has been studied. rsc.org The nitration of this compound and its derivatives occurs on the exocyclic secondary amine groups. rsc.org Such reactions on related nitro-containing heterocyclic systems can provide pathways to functionalized nitropyrimidines.

Reduction of Nitrated Precursors to Aminopyrimidines (e.g., 5-nitropyrimidine-2,4-diamine (B43640) from 6-nitrotetrazolo[1,5-a]pyrimidine-7-amine)

The reduction of a nitro group to an amino group is a common transformation in the synthesis of functionalized pyrimidines. This can be exemplified by the reduction of nitrated precursors. For example, the electrochemical reduction of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine (B1665763) monohydrate in an acidic aqueous medium proceeds irreversibly in one six-electron step to form the corresponding 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine. mdpi.com

A more direct analogy to the specified example is the hydrogenation of 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines. beilstein-archives.org When hydrogenated using Pd/C-H2 in methanol, these compounds are reduced to form 2-amino-4-aryl-6-trifluoromethylpyrimidines in high yields. beilstein-archives.org This demonstrates the cleavage of the tetrazole ring and reduction of a part of the pyrimidine ring system to generate a substituted aminopyrimidine. This type of reductive ring-opening provides a synthetic route from fused nitrated heterocycles to aminopyrimidines.

| Starting Material | Conditions | Product | Yield |

| 5-phenyl-7-trifluoromethyltetrazolo[1,5-a]pyrimidine | Pd/C-H2, MeOH, 16h | 2-amino-4-phenyl-6-trifluoromethylpyrimidine | 97% |

Halogenation and Nitro-Halogen Exchange in Nitropyrimidine Synthesis

Halogenation is a key functionalization reaction in pyrimidine chemistry. Halogenated pyrimidines, including nitropyrimidines, are valuable intermediates for further synthetic modifications. For instance, 2,4-dichloro-5-nitropyrimidine (B15318) can be used as a starting material where the chlorine atoms can be selectively replaced by various amines. nih.gov Typically, the C4-chlorine is more reactive and is substituted first, followed by the C2-chlorine. nih.gov

Furthermore, a one-pot methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides. nih.gov This reaction proceeds via a cyclocondensation followed by oxidative halogenation. nih.gov The combination of NaX-K2S2O8 has also been shown to be effective for the direct oxidative halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov While this example is for a related fused pyrimidine system, the principles of oxidative halogenation could potentially be applied to nitropyrimidine synthesis. The introduction of a halogen can be followed by a nucleophilic substitution, which could include a nitro group, representing a nitro-halogen exchange strategy.

| Substrate | Reagents | Product |

| Pyrazolo[1,5-a]pyrimidines | NaX (X=I, Br, Cl), K2S2O8, H2O | Halogenated pyrazolo[1,5-a]pyrimidines |

Selective Halogenation of Pyrimidine Scaffolds (e.g., Chlorination with POCl₃)

The introduction of a halogen atom, typically chlorine, at the 2-position of the pyrimidine ring is a foundational step in the synthesis of this compound. This is because the halogen atom serves as an excellent leaving group for a subsequent nucleophilic aromatic substitution (SNAr) reaction to introduce the nitro group. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation. nih.gov

The reaction of pyrimidin-2-one (or its tautomer, 2-hydroxypyrimidine) with POCl₃ is a standard and long-established method for producing 2-chloropyrimidine (B141910). mdpi.com This reaction typically involves heating the substrate in excess POCl₃, often in the presence of a base such as pyridine or N,N-dimethylaniline, to neutralize the HCl generated. nih.gov While effective, this protocol can be harsh and generates significant waste from the excess POCl₃. mdpi.com More recent advancements have focused on developing solvent-free, large-scale procedures that use equimolar amounts of POCl₃, thereby improving the economic and environmental profile of the synthesis. nih.gov These solvent-free reactions are conducted by heating the substrate with one equivalent of POCl₃ and a base like pyridine in a sealed reactor at high temperatures (e.g., 140–160 °C). nih.gov This improved protocol has been shown to be applicable to a variety of hydroxylated nitrogen-containing heterocycles, providing high yields and purity. nih.gov

Another common precursor for 2-chloropyrimidine is 2-aminopyrimidine. The conversion can be achieved via a Sandmeyer-type reaction, where the amino group is first diazotized with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (e.g., -15 to -10 °C). nih.gov The resulting diazonium salt is then displaced by a chloride ion to yield 2-chloropyrimidine. nih.gov

The table below summarizes various conditions reported for the synthesis of 2-chloropyrimidine, a key precursor for this compound.

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Hydroxypyrimidine hydrochloride | POCl₃ / PCl₅ | Heating | Not specified | nih.gov |

| 2-Hydroxypyrimidine | Equimolar POCl₃, Pyridine | 160 °C, 2 hours, sealed reactor | >80% | nih.gov |

| 2-Aminopyrimidine | 1. HCl, NaNO₂; 2. Neutralization | -15 to -5 °C | 26–27% | nih.gov |

Halogen-Nitro Interconversion and its Synthetic Utility

Once a halogen is installed at the 2-position, the critical halogen-nitro interconversion can be performed to yield this compound. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient, and the presence of the two ring nitrogen atoms strongly activates the 2-position towards nucleophilic attack. This activation facilitates the displacement of the halide (e.g., chloride) by a nucleophilic nitrite source.

The synthetic utility of this interconversion is immense, as it provides a reliable and regioselective route to introduce a nitro group onto the pyrimidine scaffold, a task that is difficult to achieve through direct electrophilic nitration. The resulting this compound is a versatile intermediate. The powerful electron-withdrawing nature of the nitro group further activates the pyrimidine ring, particularly at the 4- and 6-positions, making it susceptible to further nucleophilic substitutions. This allows for the synthesis of a wide array of di- and tri-substituted pyrimidine derivatives.

Commonly, this reaction is carried out using a nitrite salt as the nucleophile. Silver nitrite (AgNO₂) is a frequently employed reagent for converting alkyl and aryl halides to their corresponding nitro compounds. chemrxiv.org The reaction with 2-chloropyrimidine would involve heating the substrate with silver nitrite in a suitable aprotic solvent. The driving force for the reaction is the precipitation of insoluble silver chloride (AgCl). While direct examples for 2-chloropyrimidine are specialized, the principle is well-established for activated haloarenes and haloheterocycles.

| Halide Type | Nitrating Reagent | General Conditions | Reference |

|---|---|---|---|

| Primary Alkyl Halides | Silver Nitrite (AgNO₂) | Dry ether, room temperature | chemrxiv.org |

| Aryl Chlorides (activated) | Nitrite Salts (e.g., NaNO₂, AgNO₂) | Aprotic solvent, heating | General SNAr Principle |

One-Pot Synthetic Protocols for Nitropyrimidine Derivatives

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, are highly valued in chemical synthesis for their efficiency, reduced waste, and operational simplicity. While the de novo one-pot synthesis of the this compound core is not widely documented, one-pot procedures have been developed for the functionalization of pre-existing nitropyrimidine scaffolds.

A notable example is the one-pot synthesis of symmetrical 4,6-dialkylamino-5-nitropyrimidines starting from 4,6-dichloro-5-nitropyrimidine (B16160). In this procedure, the starting material is first treated with an alcohol and a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form a 4-alkoxy-6-chloro-5-nitropyrimidine intermediate via a selective SNAr reaction. Without isolating this intermediate, a primary amine is then added to the reaction mixture. This results in the substitution of both the remaining chlorine atom and the alkoxy group, leading to the formation of the symmetrical 4,6-dialkylamino-5-nitropyrimidine product. This protocol highlights the utility of a one-pot approach to rapidly generate structurally diverse and functionalized nitropyrimidine derivatives from a common, highly activated precursor.

Advanced Reactivity and Mechanistic Investigations of 2 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Nitropyrimidine Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry, facilitated by the presence of electron-withdrawing substituents like the nitro group. wikipedia.org These reactions typically proceed via an addition-elimination mechanism, where the initial attack of a nucleophile leads to a temporary loss of aromaticity. researchgate.net

Formation and Characterization of Meisenheimer Complexes

A key feature of the SNAr mechanism is the formation of a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net In the context of nitropyrimidine systems, the nucleophile adds to an electron-deficient carbon atom, often the one bearing a leaving group, to form a resonance-stabilized cyclohexadienyl anion. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. wikipedia.org

For instance, the reaction of a 2-halonitropyrimidine with a nucleophile initiates with the formation of a Meisenheimer complex at the C2 position. The stability of this intermediate is paramount and is influenced by the number and position of electron-withdrawing groups. researchgate.net In the case of 2-chloro-5-nitropyrimidine (B88076) reacting with amines, a zwitterionic Meisenheimer complex is formed in the first step. researchgate.netfrontiersin.org The characterization of these transient species can be challenging, but techniques such as UV-vis spectroscopy can be employed to monitor their formation and decomposition. nih.gov Computational studies have also become invaluable in elucidating the structures and energies of these intermediates, confirming their role in the reaction pathway. chemrxiv.orgrsc.org In some cases, particularly with sterically hindered reactants, these adducts can be stable enough for isolation and characterization by methods like X-ray crystallography. researchgate.net

Kinetic Studies and Reaction Pathway Elucidation (e.g., with Primary Amines)

Kinetic investigations are crucial for unraveling the detailed mechanisms of SNAr reactions. scirp.org Studies on the reaction of 2-chloro-5-nitropyrimidine with primary and secondary amines in aqueous media have provided significant insights. frontiersin.orgnih.gov Pseudo-first-order kinetic conditions are typically achieved by using an excess of the amine nucleophile, allowing for the determination of the observed rate constant (kobs). nih.gov

The relationship between the rate of reaction and the basicity of the nucleophile is often analyzed using the Brønsted equation, which correlates the logarithm of the nucleophilic rate coefficients (kN) with the pKa values of the nucleophiles. frontiersin.org The Brønsted-type plot can reveal important details about the rate-determining step (RDS) of the reaction. For SNAr reactions, a linear Brønsted plot with a slope (βnuc) around 0.5 is often indicative of the formation of the Meisenheimer complex being the RDS. frontiersin.org However, curvatures in these plots can suggest a change in the RDS or a shift towards a concerted mechanism where bond formation and bond breaking occur simultaneously. frontiersin.org

For the reaction of 2-chloro-5-nitropyrimidine with primary amines, kinetic data has been used to discuss whether the reaction proceeds through a stepwise or a concerted mechanism. frontiersin.orgnih.gov The mechanism can be influenced by factors such as the solvent, the structure of the amine, and the potential for hydrogen bonding between the reactants. frontiersin.org

Kinetic Parameters for the Reaction of 2-Chloro-5-nitropyrimidine with Various Amines

| Amine Nucleophile | Solvent | Proposed Mechanism | Key Findings/Observations |

|---|---|---|---|

| Primary Alicyclic Amines | Aqueous | Stepwise (SNAr) vs. Concerted | Brønsted-type plots used to analyze the reaction pathway. frontiersin.orgnih.gov |

| Secondary Alicyclic Amines | Aqueous | Stepwise (SNAr) vs. Concerted | Curvature in Brønsted plot for piperidine (B6355638) suggests a move towards a concerted route. frontiersin.org |

| Aniline (B41778) | Methanol, Acetonitrile (B52724) | Uncatalyzed, leaving group departure is rate-limiting. scirp.org | Reaction proceeds via a zwitterionic intermediate. scirp.org |

| Morpholine | Toluene | Uncatalyzed, formation of the zwitterionic intermediate is rate-limiting. scirp.org | Solvent polarity significantly affects the rate-determining step. scirp.org |

| Cyclohexylamine | Toluene | Specific base catalysis, proton transfer is rate-limiting. scirp.org | Kinetic dependence on amine concentration indicates a different mechanism. scirp.org |

Influence of Leaving Groups and Nucleophile Structure on SNAr Reactivity

The reactivity in SNAr reactions is highly dependent on both the nature of the leaving group and the structure of the nucleophile. dalalinstitute.com For the pyrimidine ring, common leaving groups include halogens and alkoxy groups. The general order of leaving group ability in aromatic nucleophilic substitution is not always straightforward and can be influenced by the nucleophile. dalalinstitute.com

In a study on 6-alkoxy-4-chloro-5-nitropyrimidines reacting with primary amines, it was unexpectedly found that the reaction led to a disubstituted product where both the chlorine and the alkoxy group were replaced by the amine. chemrxiv.orgrsc.org Initially, the chlorine atom acts as the better leaving group. chemrxiv.orgrsc.org However, after the first substitution, the resulting 4-alkylamino-6-alkoxy-5-nitropyrimidine is more activated towards a second substitution, making the alkoxy group a better leaving group in this context. chemrxiv.orgrsc.org This highlights that the electronic environment of the ring, which changes after the initial substitution, plays a crucial role.

The structure of the nucleophile also has a profound effect. The nucleophilicity, basicity, and steric hindrance of the incoming nucleophile all influence the reaction rate and mechanism. researchgate.net For instance, more nucleophilic amines will generally react faster. However, very strong nucleophiles might alter the reaction pathway, potentially favoring a concerted mechanism over a stepwise one. frontiersin.org

Nitro Group Transformations and Rearrangements

The nitro group in this compound is not merely a static activating group; it can actively participate in various transformations and rearrangements, leading to diverse and synthetically useful products.

Intramolecular Nitro Migration Mechanisms

Intramolecular migration of a nitro group is a fascinating rearrangement that can occur in nitropyridine and, by extension, nitropyrimidine systems. Studies on the nitration of pyridine (B92270) with dinitrogen pentoxide have shown the formation of an initial N-nitropyridinium species. rsc.orgpsu.edu This intermediate can then undergo rearrangement to form 3-nitropyridine (B142982). rsc.orgpsu.edu Two primary mechanisms have been proposed for this migration: a migration of the nitronium ion within a solvent cage or a sigmatropic shift. rsc.orgpsu.edu Evidence from the nitration of substituted pyridines lends support to a researchgate.netfrontiersin.org sigmatropic shift mechanism for the nitro group migration from the nitrogen atom to a ring carbon. ntnu.no

In a different context, intramolecular hydrogen atom migrations in 2-hydroxy-3-nitropyridine (B160883) have been studied, showing light-induced isomerizations between enol and keto forms, as well as the formation of an aci-nitro species. nih.gov While this involves hydrogen migration, it underscores the dynamic nature of the nitro group and its ability to participate in intramolecular processes. Furthermore, intramolecular oxygen transfer from a nitro group to a proximal sulfur atom has been observed in nitrophenyl aryl sulfides, demonstrating another facet of the nitro group's reactivity. nih.gov

Vicarious Nucleophilic Substitution (VNS) for Alkylation of Nitropyridines/pyrimidines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings, including nitropyrimidines. This reaction introduces a nucleophile to a position on the ring that is not substituted with a leaving group, with the formal substitution of a hydrogen atom.

The VNS reaction for the alkylation of nitropyridines typically involves the reaction of the nitroarene with a carbanion that possesses a leaving group on the carbanionic carbon. researchgate.netnih.govacs.org The process starts with the addition of the carbanion to an electron-deficient ring position, forming a Meisenheimer-type adduct. researchgate.netresearchgate.netacs.org This is followed by a base-induced β-elimination of the leaving group (e.g., a sulfinic acid or HCl) from the adduct to restore aromaticity and yield the alkylated product. researchgate.netacs.org

Mechanistic studies have revealed that steric factors can play a significant role in the elimination step. For example, while methyl and primary alkyl groups can be readily introduced into 3-nitropyridine using sulfonyl-stabilized carbanions, the reaction with a secondary isopropyl carbanion fails to give the alkylated product. researchgate.net Instead, the Meisenheimer-type adduct is isolated. researchgate.net This is because the elimination step requires a planar transition state for effective resonance stabilization of the developing negative charge, and the bulky isopropyl group sterically hinders this planarization. researchgate.netacs.org This demonstrates that both the addition and the elimination steps are critical for the success of the VNS reaction.

Key Steps in the Vicarious Nucleophilic Substitution (VNS) of Nitroarenes

| Step | Description | Influencing Factors |

|---|---|---|

| 1. Carbanion Formation | A strong base deprotonates the carbon alpha to the leaving group and an electron-withdrawing group (e.g., sulfone). | Strength of the base, acidity of the α-proton. |

| 2. Nucleophilic Addition | The carbanion attacks an electron-deficient position on the nitropyrimidine ring, forming a Meisenheimer-type adduct. researchgate.netacs.org | Electrophilicity of the ring, nucleophilicity of the carbanion. |

| 3. β-Elimination | A base abstracts a proton, leading to the elimination of the leaving group and restoration of the aromatic ring. acs.org | Basicity of the medium, ability of the product anion to planarize, steric hindrance. researchgate.netacs.org |

Adduct Formation and Base-Induced β-Elimination

The reactivity of electron-deficient aromatic systems like this compound is characterized by their susceptibility to nucleophilic attack. A key reaction pathway is the Vicarious Nucleophilic Substitution (VNS), a process that facilitates the substitution of a hydrogen atom. acs.org This transformation proceeds via a two-step mechanism. The initial step involves the addition of a nucleophile, typically a carbanion stabilized by an electron-withdrawing group, to an electron-deficient position on the pyrimidine ring. researchgate.net This addition leads to the formation of a negatively charged intermediate known as a σH adduct, or Meisenheimer-type complex. thieme-connect.com

The second step is a base-induced β-elimination. acs.org In this stage, a base removes a proton from the sp³-hybridized carbon atom where the nucleophile has attached, and simultaneously, a leaving group from the carbanion is eliminated. thieme-connect.com This rearomatizes the pyrimidine ring and results in the formation of the substituted product. researchgate.net For instance, the reaction of a nitroarene with a carbanion precursor like chloromethyl phenyl sulfone involves the formation of the adduct, followed by the base-induced elimination of HCl to yield the alkylated product anion. acs.org The stability and subsequent reactivity of the σH adduct are crucial in determining the reaction's outcome. In some cases, particularly with sterically hindered reactants or under specific low-temperature conditions, the N-protonated adduct can be isolated. thieme-connect.com

| Step | Description | Key Intermediates |

| 1. Addition | A nucleophile (carbanion) attacks an electron-deficient carbon on the this compound ring. | σH adduct (Meisenheimer-type complex) |

| 2. Elimination | A base facilitates the elimination of a leaving group from the newly attached substituent, restoring aromaticity. | Anion of the alkylated product |

Steric and Electronic Factors Governing VNS Regioselectivity

The regioselectivity of the Vicarious Nucleophilic Substitution (VNS) reaction on the this compound ring is governed by a delicate interplay of steric and electronic factors. worktribe.com The powerful electron-withdrawing nature of the nitro group significantly activates the pyrimidine ring towards nucleophilic attack, primarily at the positions ortho and para to it. researchgate.net This electronic influence directs the initial addition of the nucleophile to these electron-deficient sites. researchgate.net

However, steric hindrance plays a critical role, particularly during the β-elimination step. researchgate.net For the elimination to occur efficiently, the newly formed substituent and the adjacent nitro group often need to adopt a planar conformation to stabilize the resulting anionic product. acs.orgresearchgate.net If the nucleophile is sterically demanding (e.g., a carbanion from isopropyl phenyl sulfone), this required planarization can be severely hindered. acs.orgresearchgate.net This steric clash can inhibit the elimination step, causing the reaction to halt at the adduct stage, which may then be protonated and isolated. acs.org In some cases, steric hindrance can also influence the initial site of attack, favoring less crowded positions. For example, in related nitro-heterocyclic systems, bulky substituents can disfavor nucleophilic attack at adjacent positions. stackexchange.com The competition between electronic activation and steric repulsion ultimately determines the final substitution pattern on the pyrimidine ring. nih.gov

| Factor | Influence on VNS Regioselectivity | Example |

| Electronic | The electron-withdrawing nitro group activates ortho and para positions for nucleophilic attack. researchgate.net | Nucleophilic attack is directed to positions 4 and 6 of the this compound ring. |

| Steric | Bulky nucleophiles or substituents can hinder the β-elimination step by preventing necessary planarization. acs.orgresearchgate.net | The use of an isopropyl carbanion may lead to a stable adduct that resists elimination due to steric hindrance with the nitro group. acs.org |

Pyrimidine Diversification Strategies and Ring Transformations

Deconstruction-Reconstruction Methodologies for Pyrimidine Core Modification

A novel strategy for the diversification of complex molecules containing a pyrimidine core involves a "deconstruction-reconstruction" approach. nih.govresearchgate.net This method allows for the modification of the central pyrimidine ring itself, rather than just its peripheral substituents. The core concept is to transform the stable aromatic pyrimidine into a reactive intermediate that can be used in various heterocycle-forming reactions. nih.gov This process effectively enables the use of complex pyrimidines as synthons for other heterocyclic systems, providing access to analogues that would be difficult to synthesize through traditional methods. researchgate.netnih.gov The strategy hinges on the conversion of the pyrimidine into a corresponding N-arylpyrimidinium salt, which activates the ring for cleavage. nih.gov

Formation and Cleavage of N-Arylpyrimidinium Salts

The initial step in the deconstruction-reconstruction sequence is the transformation of the pyrimidine into an N-arylpyrimidinium salt. nih.govresearchgate.net This is typically achieved by reacting the pyrimidine with an activating agent like triflic anhydride (B1165640) (Tf₂O) and an aniline derivative. researchgate.net This transformation is crucial as it breaks the aromaticity of the pyrimidine ring, rendering it susceptible to cleavage. The resulting N-arylpyrimidinium salt is a reactive species that does not need to be isolated and can be subjected directly to cleavage conditions. nih.gov The cleavage is accomplished by adding a nucleophile, such as piperidine in ethanol, which attacks the activated ring, leading to its opening. researchgate.net

Generation and Reactivity of Iminoenamine Building Blocks

The cleavage of the N-arylpyrimidinium salt generates a versatile three-carbon iminoenamine building block. nih.govresearchgate.net This intermediate serves as a surrogate for a 1,3-dicarbonyl compound, a classic component in de novo heterocycle synthesis. nih.gov The iminoenamine is a key reactive intermediate that can participate in various cyclization reactions to form new heterocyclic rings. researchgate.net Its ability to react with different partners allows for the reconstruction of a modified pyrimidine or the creation of entirely different heterocyclic systems, such as azoles. nih.gov This strategy effectively masks a diversifiable three-carbon unit within the original pyrimidine structure. nih.gov

Conversion of Nitropyrimidines to Other Heterocyclic Systems (e.g., Azoles)

The iminoenamine building blocks generated from the deconstruction of pyrimidines are highly valuable for synthesizing other heterocyclic systems, particularly azoles. nih.govnih.gov By reacting the iminoenamine intermediate with different dinucleophiles, a variety of five-membered rings can be constructed. For example, treatment with hydrazines leads to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) yields 1,2-oxazoles. nih.gov This method has been shown to be effective even on complex molecular scaffolds. nih.gov The deconstruction-reconstruction sequence allows for the conversion of a nitropyrimidine-containing molecule into a diverse array of azole derivatives, demonstrating a powerful approach for late-stage structural diversification in fields like drug discovery. nih.govresearchgate.net This transformation of one heterocyclic system into another highlights the synthetic potential of nitropyrimidines as precursors for other valuable ring systems. colab.wsrsc.org

| Starting Material | Key Intermediate | Reagent for Reconstruction | Final Heterocycle |

| Pyrimidine | N-Arylpyrimidinium Salt -> Iminoenamine | Hydrazine | Pyrazole nih.gov |

| Pyrimidine | N-Arylpyrimidinium Salt -> Iminoenamine | Hydroxylamine | 1,2-Oxazole nih.gov |

| Pyrimidine | N-Arylpyrimidinium Salt -> Iminoenamine | Guanidine (B92328) | Aminopyrimidine nih.gov |

Redox Chemistry of the Nitro Group in this compound Systems

The nitro group of this compound is a key functional moiety that dictates much of its reactivity, particularly in oxidation-reduction (redox) reactions. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the pyrimidine ring, making it susceptible to reductive transformations. The redox chemistry of this system is characterized by multi-electron processes, often involving the formation of transient radical intermediates.

Electrochemical Reduction

The electrochemical reduction of nitroaromatic compounds, including nitropyrimidines, is a well-studied process that typically proceeds in a stepwise manner. google.commdpi.com In aprotic solvents, the reduction often begins with a single-electron transfer to form a nitro radical anion (ArNO₂⁻•). mdpi.com This initial step can be followed by further reduction to a nitroso (ArNO) and then a hydroxylamine (ArNHOH) derivative, ultimately leading to the corresponding amine (ArNH₂) through a six-electron process. mdpi.com

A study involving a 2-nitropyridine (B88261) derivative conjugated to a diaza-crown ether ligand (L1) provides specific insights into this process. csic.es The cyclic voltammogram of this ligand in an acetonitrile solution showed a quasi-reversible reduction at a half-wave potential (E₁/₂) of -864 mV. csic.es This reduction corresponds to the formation of a radical anion, which dramatically increases the ligand's affinity for metal cations like Ca²⁺. csic.es The reduction potential is sensitive to the presence of metal ions, shifting to more positive values upon complexation. csic.es For instance, in the presence of Ca²⁺, the ligand exhibited two distinct reduction waves, a phenomenon attributed to the proximity of the two nitropyridine groups forced by the metal ion, which causes repulsion between the resulting radical anions. csic.es

An electrochemical reduction method has also been developed for various nitro and nitroso pyrimidine compounds. google.com This method utilizes active hydrogen generated at the cathode to reduce the nitro group to an amino group, offering a process with mild reaction conditions. google.com The process can be carried out at temperatures between 25-70 °C with current densities of 20-100 mA/dm². google.com

Table 1: Electrochemical Reduction Potentials of a 2-Nitropyridine-Diaza-Crown Ether Ligand (L2) in the Absence and Presence of Ca²⁺ csic.es

| Condition | Half-Wave Potential (E₁/₂) vs. Ag⁺/Ag⁰ |

| Ligand L2 only | -811 mV |

| Ligand L2 with Ca²⁺ | -225 mV |

Note: Ligand L2 is a derivative containing a single 2-nitropyridine moiety. csic.es

The pH of the medium can also play a crucial role in the electrochemical behavior. Studies on the related compound 2-nitroimidazole (B3424786) show that the reduction pathway is pH-dependent, with different numbers of reduction peaks observed in acidic versus alkaline conditions. researchgate.net

Chemical Reduction

The nitro group of this compound and its derivatives can be chemically reduced to a primary amine using various reagents and catalytic systems. This transformation is a fundamental step in the synthesis of many biologically active molecules. mdpi.com

Catalytic hydrogenation is a common and efficient method. google.com This typically involves using hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a metal catalyst, most frequently palladium on carbon (Pd/C). mdpi.com This method has been successfully applied to reduce the nitro group in precursors for compounds such as the DNA-dependent protein kinase inhibitor AZD7648. mdpi.com

Another approach involves the use of metals in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl). mdpi.com This method was employed in an environmentally benign, one-pot synthesis of Schiff bases from 2-nitropyridine. mdpi.com The reduction of the nitro group is generally accepted to proceed through nitroso and hydroxylamine intermediates before the final amine product is formed. google.com The reduction of the hydroxylamine is often the slowest, rate-determining step, which can lead to its accumulation as an intermediate. google.com

Table 2: Selected Methods for the Chemical Reduction of Nitropyridine/Nitropyrimidine Derivatives

| Starting Material Class | Reducing Agent/Catalyst | Product Class | Reference |

| 2-Amino-4-methyl-5-nitropyridine | Ammonium formate, Pd/C | 5-Aminopyridine derivative | mdpi.com |

| 2-Chloro-5-nitropyridine (B43025) | Fe/HCl | 5-Aminopyridine derivative | mdpi.com |

| Nitropyridine Derivatives | H₂ / Catalyst (e.g., Pd/C) | Aminopyridine Derivatives |

Radical Intermediates and Mechanistic Pathways

In some systems, this radical anion is stable enough to be studied directly. For example, in the electrochemical reduction of a 2-nitropyridine-containing ligand, the formation of the radical anion state is the key to its function as a redox-switchable ligand. csic.es The generation of this radical dramatically alters the electronic properties and coordinating ability of the molecule. csic.es

The subsequent steps in the reduction pathway can also involve radical species. While the complete pathway to the amine is a six-electron reduction, the process can be complex. Investigations into the oxidation of related nitroalkanes have shown the formation of other radical species, such as peroxyl and nitrogen dioxide (NO₂•) radicals, in secondary reactions following the initial redox event. nih.gov Although this study focused on oxidation, it highlights the potential for complex radical chemistry originating from the nitro group. nih.gov Flavoenzymes, for instance, can reduce nitroaromatic compounds via single-electron transfer mechanisms, leveraging the stability of their flavin semiquinone state to produce the nitro radical anion, which is often the first step in the cytotoxic activation of these compounds. mdpi.com

Derivatization and Functionalization Strategies of 2 Nitropyrimidine

Strategic Introduction of Functional Groups on the Nitropyrimidine Core

The introduction of functional groups onto the 2-nitropyrimidine core is a fundamental aspect of its chemical modification. This allows for the fine-tuning of its electronic and steric properties, which is crucial for various applications.

Amination Reactions on this compound Scaffolds

Amination reactions are a cornerstone of this compound derivatization. The electron-withdrawing nitro group activates the pyrimidine (B1678525) ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. A variety of amines can be introduced at different positions on the pyrimidine ring, depending on the reaction conditions and the presence of other substituents.

For instance, the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with tertiary amines can lead to regioselective amination at the C2 position. researchgate.net This is in contrast to reactions with secondary amines, which typically show a preference for substitution at the C4 position. researchgate.net The presence of the nitro group at the 5-position significantly influences the regioselectivity of these reactions.

A practical method for the amination of nitropyridones involves silylation with hexamethyldisilazane (B44280) (HMDS) followed by reaction with a primary amine. This approach avoids the use of hazardous reagents like POCl3 and provides good yields of aminonitropyridines. acs.org The nitro group's activation of the pyridone is essential for the success of this coupling. acs.org

Table 1: Amination of 3-Nitro-4-pyridone with Various Primary Amines

| Amine | Product Yield (%) |

| Propylamine | 85 |

| Benzylamine | 92 |

| Cyclohexylamine | 88 |

| Aniline (B41778) | 75 |

Reaction conditions: 1 equiv of 3-nitro-4-pyridone, 1.5 equiv of HMDS, 2.0 equiv of amine in CH3CN at 60 °C. Data sourced from acs.org.

Alkylation and Arylation Methods (e.g., Buchwald–Hartwig coupling)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds and have been applied to pyrimidine systems. organic-chemistry.orgwikipedia.org These methods allow for the coupling of amines with aryl halides, providing access to a wide range of N-aryl pyrimidines. organic-chemistry.orgwikipedia.org

The Buchwald-Hartwig reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl product. wikipedia.org The choice of ligand is crucial for the efficiency and scope of the reaction. Sterically hindered biarylphosphine ligands have been shown to be particularly effective. acs.org

While the Buchwald-Hartwig amination is a prominent method, other arylation techniques are also employed. For example, the direct C-H arylation of pyridines can be achieved with high regioselectivity, depending on the electronic properties of the substituents on the pyridine (B92270) ring. nih.gov

Solid-Phase Synthesis and Combinatorial Library Generation

Solid-phase synthesis offers a high-throughput approach to generate large libraries of this compound derivatives for screening and optimization.

Immobilization Techniques for this compound Scaffolds

The immobilization of the this compound scaffold onto a solid support is the first step in solid-phase synthesis. This can be achieved through various linkage strategies. For example, 2-amino-3-nitropyridine (B1266227) can be attached to a Wang resin via a carbamate (B1207046) linkage. nih.gov This allows for subsequent modifications to be carried out on the solid support. Another approach involves using aminomethyl-terminated Argogel as the solid support. thieme-connect.com

The choice of resin and linker is critical as it must be stable to the reaction conditions used for derivatization but allow for cleavage to release the final product.

Parallel Derivatization Protocols for High-Throughput Synthesis

Once the this compound scaffold is immobilized, parallel synthesis techniques can be employed to generate a library of diverse compounds. acs.org This involves splitting the resin into multiple portions and reacting each with a different building block.

For instance, a library of 2,6,8,9-tetrasubstituted purine (B94841) analogues was synthesized in a parallel solution-phase approach starting from 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758). acs.org Sequential substitution with primary amines and benzylmercaptan, followed by reduction of the nitro group and cyclization, led to the purine core. acs.org Further modification by oxidation and displacement provided the final diversified library. acs.org This combinatorial approach allows for the rapid generation of thousands of unique compounds for biological screening. nih.govtwistbioscience.comwipo.int

Regioselective Functionalization Techniques

Controlling the regioselectivity of functionalization is crucial for synthesizing specific isomers of derivatized 2-nitropyrimidines. The inherent electronic properties of the this compound ring, combined with the directing effects of existing substituents, govern the position of incoming groups.

As previously mentioned, in 2,4-dichloro-5-nitropyrimidine, the C4 position is generally more susceptible to nucleophilic attack by secondary amines, while tertiary amines can favor substitution at the C2 position. researchgate.net This differential reactivity allows for the selective introduction of different functional groups at these two positions.

Palladium-catalyzed C-H functionalization offers another route to regioselective modification. For example, the C5-position of N-(alkyl)pyrimidin-2-amines can be selectively arylated or olefinated. rsc.org The regioselectivity of direct C-H arylation of pyridines is highly dependent on the electronic character of the C-H bonds and the heteroarene ring itself. nih.gov Electron-withdrawing groups on the pyridine ring can direct arylation to specific positions. nih.gov

Multicomponent Reactions Involving this compound as a Reactant

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. Well-known examples of MCRs include the Biginelli, Hantzsch, Ugi, and Passerini reactions, which are instrumental in the synthesis of various heterocyclic scaffolds. rsc.orgfrontiersin.orgorganic-chemistry.org

A comprehensive review of the scientific literature reveals a notable absence of studies detailing the use of this compound as a direct reactant in multicomponent reactions. While the synthesis of the pyrimidine ring itself is a common outcome of many MCRs, and various substituted pyrimidines serve as substrates, there are no specific, documented examples of this compound participating as one of the starting components in these complex transformations. researchgate.netmdpi.comnih.gov

The electronic properties of this compound, particularly the strong electron-withdrawing nature of the nitro group at the C2 position, significantly influence its reactivity. This deactivation of the pyrimidine ring may render it unsuitable for the typical reaction pathways of common MCRs, which often involve a delicate balance of nucleophilic and electrophilic interactions between the components. It is plausible that under typical MCR conditions, this compound might be prone to other transformations, such as nucleophilic aromatic substitution (SNAr) at the C2 position, which could compete with or prevent the desired multicomponent cascade.

Research into the multicomponent synthesis of related aza-aromatic systems, such as nitropyridines, has been documented. For instance, multicomponent reactions have been developed for the synthesis of 5-nitropyridine derivatives. researchgate.net However, these examples involve the construction of the pyridine ring with the nitro group already present on one of the acyclic precursors, rather than using a pre-formed nitropyridine as a reactant.

Given the current body of published research, the application of this compound as a building block in multicomponent reactions remains an unexplored area of synthetic chemistry. Consequently, no research findings or data tables on its use in such reactions can be provided.

Theoretical and Computational Chemistry of 2 Nitropyrimidine

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of nitropyrimidine systems. For instance, studies on related molecules like 2-amino-5-nitropyrimidine (B189733) have utilized DFT with various basis sets, such as B3LYP/6-311++G(d,p), to investigate their molecular structure and vibrational frequencies. colab.wsresearchgate.net

Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For substituted nitropyrimidines, such as 2-amino-5-nitropyrimidine, conformational analysis is crucial for identifying the most stable conformer. acs.orgredalyc.org Theoretical calculations have shown that even small changes in molecular conformation can significantly influence the resulting crystal structure. acs.org In the case of 3-hydroxy-6-methyl-2-nitropyridine, two conformers, O-cis and O-trans, were identified, with the O-trans conformer being the more stable form. doi.org The optimized geometrical parameters, including bond lengths and angles, calculated theoretically often show good agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net

| Parameter | Experimental (X-ray) | Theoretical (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C2-N1 | 1.352 | 1.361 |

| N1-C6 | 1.341 | 1.348 |

| C5-NO2 | 1.423 | 1.435 |

| **Bond Angles (°) ** | ||

| C2-N1-C6 | 117.2 | 117.0 |

| N1-C2-N(H2) | 118.9 | 118.7 |

| C4-C5-NO2 | 118.5 | 118.6 |

Note: Data presented is for a representative related molecule, 2-amino-3-nitropyridine (B1266227), to illustrate the typical correlation between experimental and theoretical values. researchgate.netresearchgate.net

The electronic properties of nitropyrimidines are central to their reactivity and potential applications. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO provides insight into the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that charge transfer can occur within the molecule, which is a desirable characteristic for nonlinear optical (NLO) materials. colab.wsnih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and identifying reactive sites within a molecule. nih.gov The MEP surface visualizes the electrostatic potential, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is crucial for predicting how a molecule will interact with other species. nih.govnih.gov

| Property | Value |

| HOMO Energy | -6.6861 eV |

| LUMO Energy | -2.3611 eV |

| Energy Gap (ΔE) | 4.325 eV |

| Electronegativity (χ) | 4.5236 |

| Global Hardness (η) | 2.1625 |

Note: The data is for 2-amino-5-nitropyrimidine, calculated using DFT, and serves as an illustrative example of the electronic properties of nitropyrimidine derivatives. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hyperconjugation and charge delocalization. nih.govgoogle.co.in It provides a detailed picture of the bonding and antibonding orbitals and the interactions between them. doi.org In nitropyrimidine systems, NBO analysis can reveal the extent of charge transfer from electron-donating groups to electron-accepting groups, which is fundamental to their NLO properties. lodz.pl The stabilization energy associated with these interactions can be quantified, providing a measure of the strength of the intramolecular charge transfer. doi.org

Many nitropyrimidine derivatives exhibit significant nonlinear optical (NLO) properties, making them promising candidates for applications in photonics and optoelectronics. tandfonline.comoptica.org The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. nih.govmss-ijmsr.com Theoretical calculations of β, often performed using DFT methods, are essential for screening potential NLO materials. researchgate.netresearchgate.net For a molecule to have a large β value, it typically possesses a significant dipole moment and a high degree of intramolecular charge transfer. rsc.org Several nitropyridine and nitropyrimidine derivatives have been shown to have large β values, in some cases many times greater than that of urea (B33335), a standard reference material for NLO properties. researchgate.net

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First-Order Hyperpolarizability (β) (esu) |

| 2-Amino-3-bromo-5-nitropyridine | 1.851 | 1.723 x 10⁻²³ | 7.428 x 10⁻³⁰ |

| 5-Bromo-3-nitropyridine-2-carbonitrile | 2.5550 | 5.3795 x 10⁻²³ | 4.5553 x 10⁻³⁰ |

| 2-Adamantylamino-5-nitropyridine | - | - | d₃₁ = 80 pm/V, d₃₃ = 60 pm/V |

| 2-Cyclooctylamino-5-nitropyridine | - | - | d₃₂ = (32 ± 16) pm/V, d₃₃ = (13.7 ± 2) pm/V |

Note: The table includes data for various nitropyridine derivatives to showcase the range of NLO properties observed in this class of compounds. The units for β can vary (esu vs. pm/V) depending on the measurement or calculation method. optica.orgnih.govresearchgate.netaip.org

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in the solid state, or crystal packing, is governed by intermolecular interactions. rsc.org Understanding these interactions is the domain of crystal engineering, which seeks to design and synthesize crystalline materials with desired properties. k-state.eduk-state.edu

Hydrogen bonding is a particularly important intermolecular force in determining the crystal structure of nitropyrimidines, especially those with amino substituents. researchgate.netacs.org 2-Amino-5-nitropyrimidine, for example, is known to exhibit polymorphism, meaning it can crystallize in different forms with distinct physical properties. acs.orgk-state.edu These polymorphs can have different hydrogen bonding networks, which in turn affect their stability and NLO properties. acs.org The hydrogen bonds can involve the amino group, the nitro group, and the nitrogen atoms of the pyrimidine (B1678525) ring, leading to the formation of complex two- or three-dimensional structures. researchgate.netacs.org

Lattice Energy Calculations and Crystal Packing Analysis

The stability and physical properties of crystalline solids, including polymorphs of 2-nitropyrimidine and its derivatives, are fundamentally governed by the arrangement of molecules in the crystal lattice and the energetic interactions between them. Lattice energy, defined as the energy released upon the formation of one mole of a crystalline solid from its constituent gaseous ions or molecules, is a critical parameter in computational materials science. byjus.comexpii.com It represents the strength of the intermolecular forces holding the crystal together.

Computational methods, particularly those combining density functional theory (DFT) for intramolecular energy with atom-atom potential models for intermolecular interactions, are employed to calculate lattice energies. rsc.org These calculations are crucial for predicting the most stable crystal structures and understanding polymorphism, where a compound can exist in multiple crystalline forms. Studies on related molecules like 2-amino-5-nitropyrimidine have demonstrated that lattice energy is the predominant factor determining the relative stability and free energy differences between polymorphs. rsc.org While vibrational free energy differences are generally small (often less than 1 kJ mol⁻¹), the lattice energy differences can be significantly larger and are the main drivers of the observed polymorphic landscape. rsc.org

Table 1: Contributions to Polymorph Stability in Nitropyrimidine Derivatives Data derived from studies on related nitropyrimidine compounds.

| Contribution | Typical Magnitude | Significance |

| Lattice Energy Difference (ΔE_latt) | 0 - 10+ kJ mol⁻¹ | The dominant contribution to relative polymorph stability. rsc.org |

| Vibrational Free Energy (ΔF_vib) | < 1-2 kJ mol⁻¹ | Generally a minor contribution to free energy differences. rsc.org |

| Vibrational Zero Point Energy (ΔZPE) | < 0.4 kJ mol⁻¹ | A very small contribution to relative stability. rsc.org |

Advanced Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient (RDG) Plot)

To gain deeper insight into the nature and strength of intermolecular forces that govern crystal packing, advanced computational tools such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) plots are utilized. These methods provide a detailed picture of non-covalent interactions (NCIs), which are crucial for the structure and function of molecular crystals. wikipedia.orgacs.org

Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. researchgate.net The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to color-code the regions involved in different types of contacts. For various nitropyridine and nitropyrimidine derivatives, Hirshfeld analysis has been used to quantify the percentage of different interactions, such as O···H, H···H, C···H, and N···H contacts. researchgate.netcapes.gov.br In a study of a 2-amino, 3-nitropyridinium derivative, Hirshfeld analysis revealed that O···H interactions were the most significant, accounting for 54.2% of all molecular contacts, highlighting the dominant role of hydrogen bonding in the crystal structure. capes.gov.br This technique allows for a detailed examination of close contacts that might otherwise be overlooked in a standard crystal packing diagram. acs.orgresearchgate.net

Reduced Density Gradient (RDG) Plot analysis is another non-covalent interaction visualization index based on the electron density (ρ) and its first derivative. jussieu.fr The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. scirp.org This plot reveals different types of interactions in distinct regions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values of sign(λ₂)ρ. scirp.orgresearchgate.net

Weak, attractive interactions (e.g., van der Waals forces) appear as spikes near zero. scirp.orgresearchgate.net

Strong, repulsive interactions (e.g., steric clashes) appear as spikes at positive values. scirp.orgresearchgate.net

By mapping the RDG values onto an isosurface, the spatial regions of these non-covalent interactions can be visualized directly within the molecular structure. jussieu.frresearchgate.net This provides a clear, three-dimensional picture of the bonding patterns, showing, for example, the surfaces corresponding to hydrogen bonds, van der Waals contacts, and repulsive steric effects between molecules in the crystal. researchgate.netgithub.io

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides indispensable tools for elucidating the complex mechanisms of chemical reactions involving this compound and its derivatives. By modeling reactants, transition states, and products, researchers can map out potential energy surfaces and determine the most likely reaction pathways.

Transition State Analysis for Nucleophilic Additions and Rearrangements

Nucleophilic aromatic substitution (S_NAr) is a characteristic reaction of electron-deficient aromatic rings like this compound. The mechanism of these reactions—whether they proceed through a discrete Meisenheimer complex intermediate (stepwise mechanism) or via a single, concerted step—has been a subject of extensive computational investigation. researchgate.netfrontiersin.org

Kinetic and theoretical studies on the reaction of 2-chloro-5-nitropyrimidine (B88076) with various nucleophiles, such as amines and hydrazines, have provided significant insights. frontiersin.orgrsc.orgnih.govfrontiersin.org Computational modeling, often using DFT methods like M05-2X, is employed to locate and characterize the transition state (TS) structures for different potential pathways. rsc.org For instance, in the reaction with benzohydrazide (B10538) derivatives, transition state analysis revealed that the formation of an intramolecular hydrogen bond between the nucleophile and a ring nitrogen atom of the pyrimidine significantly lowers the activation energy. rsc.org This hydrogen bond acts to enhance the electrophilicity of the pyrimidine ring and the nucleophilicity of the attacking atom, effectively activating both reactants and favoring a specific TS geometry. rsc.org

The nature of the nucleophile and the reaction conditions determine whether the mechanism is concerted or stepwise. frontiersin.orgfrontiersin.org For some reactions, a clear curvature in Brønsted-type plots suggests a change in the rate-determining step, consistent with a stepwise mechanism involving a Meisenheimer complex. frontiersin.org In other cases, the data points to a concerted mechanism where the bond formation and bond breaking occur simultaneously. researchgate.netfrontiersin.org Computational analysis of the TS helps to rationalize these experimental findings by providing detailed energetic and structural information about the highest-energy point along the reaction coordinate. researchgate.net

Table 2: Mechanistic Findings for S_NAr Reactions of Nitropyrimidine Derivatives

| Reactant System | Key Computational Finding | Implied Mechanism |

| 2-chloro-5-nitropyrimidine + Benzohydrazides | Stabilization of TS by intramolecular H-bond. rsc.org | Concerted, with dual site activation. rsc.org |

| 2-chloro-5-nitropyrimidine + Alicyclic Amines | Curvature in Brønsted plot attributed to destabilization of a potential intermediate. frontiersin.org | Concerted (cS_NAr). frontiersin.org |

| 6-alkoxy-4-chloro-5-nitropyrimidines + Primary Amines | Meisenheimer complex identified as a key intermediate in the reaction coordinate. researchgate.netresearchgate.net | Stepwise. researchgate.net |

Prediction of Nitro Group Migration Pathways and Energetics

The migration of a nitro group on an aromatic ring is a fascinating and complex rearrangement. While not as common as other substitutions, nitro group migrations have been observed in nitropyridine and nitropyrimidine systems under certain reaction conditions. clockss.orgoregonstate.edu Computational methods are essential for exploring the potential mechanisms and energetic barriers associated with these rearrangements.

For nitropyridines, it has been proposed that nitration does not always proceed by direct electrophilic attack at a specific carbon. Instead, an N-nitropyridinium intermediate can form, which then rearranges. Computational studies suggest these rearrangements can occur via sigmatropic shifts, where the nitro group moves across the ring system in a concerted fashion, rather than through the dissociation and re-addition of a free nitronium ion (NO₂⁺). ntnu.no

In the context of this compound, a similar migration would involve the movement of the NO₂ group from the C2 position to another position on the ring. Theoretical investigations into such processes would involve:

Mapping Potential Energy Surfaces: Calculating the energy of the system as the nitro group moves along different potential paths.

Locating Transition States: Identifying the highest-energy structures (transition states) for each potential migration pathway (e.g., rsc.orgrsc.org or rsc.org sigmatropic shifts).

Calculating Activation Barriers: Determining the energy difference between the reactant and the transition state to predict the feasibility of each pathway.

Studies on related heterocyclic systems, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, have shown that unexpected nitro-group migration products can be major products, with the reaction outcome being highly dependent on the solvent. clockss.org While direct computational studies on the energetics of nitro group migration for this compound are scarce, the principles derived from related nitropyridines and other nitro-heterocycles provide a clear framework for how such migrations could be theoretically investigated to predict the most favorable pathways and the energetic costs involved. clockss.orgntnu.no

Advanced Spectroscopic Characterization of 2 Nitropyrimidine and Its Derivatives

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations of a compound. These vibrations are unique to the molecule's structure and the specific bonds it contains, acting as a molecular "fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum reveals the presence of specific functional groups, which absorb IR radiation at characteristic frequencies.

For 2-Nitropyrimidine, the FTIR spectrum is expected to be dominated by vibrations associated with the pyrimidine (B1678525) ring and the nitro (NO₂) functional group. The key characteristic absorption bands can be predicted based on data from similar structures: researchgate.netnih.gov

Aromatic C-H Stretching: The C-H stretching vibrations of the pyrimidine ring are anticipated to appear in the region of 3100-3000 cm⁻¹. nih.gov

NO₂ Group Vibrations: The nitro group is a strong absorber in the IR spectrum. The asymmetric stretching vibration (ν_as(NO₂)) is expected to produce a strong band in the 1550-1520 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) typically appears as a strong band between 1360-1340 cm⁻¹. researchgate.net

Ring C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected to be observed in the 1600-1400 cm⁻¹ range. researchgate.net